molecular formula C12H13NO B1395112 (2-Methyl-5-phenylfuran-3-YL)methanamine CAS No. 499770-72-8

(2-Methyl-5-phenylfuran-3-YL)methanamine

Cat. No.: B1395112
CAS No.: 499770-72-8
M. Wt: 187.24 g/mol
InChI Key: MXJKQVHAAWIPOH-UHFFFAOYSA-N
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Description

“(2-Methyl-5-Phenylfuran-3-YL)Methanamine”, commonly known as MPFM, is a synthetic organic compound with numerous potential applications in scientific research. It has a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol .

Scientific Research Applications

1. Cellular Imaging and Photocytotoxicity

The compound has been studied in the context of iron(III) complexes, where it exhibits significant photocytotoxic properties. These complexes are capable of generating reactive oxygen species and show unprecedented photocytotoxicity under red light, making them potential candidates for therapeutic applications like cancer treatment. For instance, they have been observed to interact favorably with calf thymus DNA and photocleave pUC19 DNA, forming hydroxyl radicals (Basu et al., 2014).

2. Enhanced Cellular Uptake with Selectivity

Another set of studies has shown that iron(III) complexes of certain derivatives, including this compound, have been successful in improving cellular uptake with selectivity. These complexes have shown remarkable photocytotoxicity in various cancer cells, indicating a potential application in targeted cancer therapies. The cell death is facilitated through apoptotic pathways, driven by light-induced generation of reactive oxygen species (Basu et al., 2015).

3. Schiff Base Synthesis for Anticonvulsant Agents

Schiff bases of this compound have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown promising results in seizure protection models, indicating their potential use in developing new treatments for epilepsy or other convulsive disorders (Pandey & Srivastava, 2011).

4. Biased Agonists for Serotonin Receptors

Derivatives of this compound have been explored as "biased agonists" for serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. This indicates potential applications in treating depression and related conditions, as these compounds exhibit robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Future Directions

A study found that “(5-phenylfuran-2-yl)methanamine” derivatives could be potential human Sirtuin 2 inhibitors . This suggests that “(2-Methyl-5-phenylfuran-3-YL)methanamine” and its derivatives could have potential applications in the treatment of diseases where Sirtuin 2 is a target.

Properties

IUPAC Name

(2-methyl-5-phenylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJKQVHAAWIPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695643
Record name 1-(2-Methyl-5-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-72-8
Record name 1-(2-Methyl-5-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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